molecular formula C7H5BrClNO2 B2701174 4-(Bromomethyl)-1-chloro-2-nitrobenzene CAS No. 3360-45-0

4-(Bromomethyl)-1-chloro-2-nitrobenzene

Cat. No.: B2701174
CAS No.: 3360-45-0
M. Wt: 250.48
InChI Key: WGDMVIZMGANIGL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-chloro-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1-chloro-2-nitrobenzene typically involves the bromination of 1-chloro-2-nitrobenzene. The process can be carried out using bromine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective bromination at the methyl position. The reaction is usually conducted in a solvent such as dichloromethane or chloroform, and the temperature is maintained to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Post-reaction purification steps, such as recrystallization or distillation, are employed to obtain the pure compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Major Products:

    Substitution: Formation of azido, cyano, or amino derivatives.

    Reduction: Formation of 4-(Bromomethyl)-1-chloro-2-aminobenzene.

    Oxidation: Formation of 4-(Carboxymethyl)-1-chloro-2-nitrobenzene.

Scientific Research Applications

4-(Bromomethyl)-1-chloro-2-nitrobenzene is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound can be used to study the effects of nitro and halogen substituents on biological activity and molecular interactions.

Comparison with Similar Compounds

    4-(Bromomethyl)-1-chloro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    4-(Bromomethyl)-1-chloro-2-methylbenzene: Lacks the nitro group, affecting its reactivity and applications.

    4-(Bromomethyl)-1-chloro-2-hydroxybenzene: Contains a hydroxyl group, which can participate in hydrogen bonding and alter the compound’s properties.

Uniqueness: 4-(Bromomethyl)-1-chloro-2-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromomethyl) groups on the benzene ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDMVIZMGANIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3360-45-0
Record name 4-(bromomethyl)-1-chloro-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-3-nitrophenyl)methanol (5.0 g, 26.6 mmol) in toluene (100 mL) was added phosphorus tribromide (0.879 mL, 9.32 mmol) at 40° C. The reaction mixture was stirred at 100° C. for 15 mins and partitioned between water and ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.879 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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